1-(3,7-Dimethyl-1,4-dioxidoquinoxalin-2-yl)ethanone
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Overview
Description
3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE typically involves the condensation of 2,6-dimethylquinoxaline with acetyl chloride under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. Additionally, advanced purification techniques, such as chromatography, are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Medicine: It is investigated for its potential anticancer activities and its role in targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, it can bind to receptors on cancer cells, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with two methyl groups at positions 2 and 3.
3,5-Diacetyl-2,6-dimethylpyridine: A structurally related compound with similar functional groups.
Uniqueness
3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE stands out due to its unique combination of acetyl and dimethyl groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
1-(3,7-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-4-5-10-11(6-7)14(17)12(9(3)15)8(2)13(10)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLPQMJGTVODHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C([N+]2=O)C(=O)C)C)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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